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molecular formula C12H17ClN2O2 B1427341 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride CAS No. 193818-31-4

4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butanoic acid hydrochloride

Cat. No. B1427341
M. Wt: 256.73 g/mol
InChI Key: RNQDBLUYYSHGRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06297249B1

Procedure details

Ester 2-4 (1.8 g, 7.25 mmol) in 36 mL 6 N HCl was heated at 50° C. for 4 h, then concentrated, providing 2-5 as a yellow solid.
Name
Quantity
1.8 g
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
reactant
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([O:16]CC)=[O:15])[N:9]=2)[CH2:4][CH2:3][CH2:2]1.[ClH:19]>>[ClH:19].[NH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[C:8]([CH2:11][CH2:12][CH2:13][C:14]([OH:16])=[O:15])[N:9]=2)[CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
1.8 g
Type
reactant
Smiles
N1CCCC2=CC=C(N=C12)CCCC(=O)OCC
Name
Quantity
36 mL
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
Cl.N1CCCC2=CC=C(N=C12)CCCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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